Eltanexor, (Z)-

Overview

Description

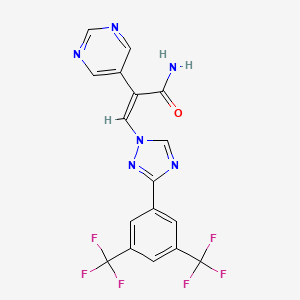

Eltanexor Z-isomer, also known as KPT-8602 Z-isomer, is a less active isomer of the compound KPT-8602. It is a selective inhibitor of nuclear export (SINE) that specifically blocks the interactions of exportin 1 (XPO1) with its cargo. This compound has shown different inhibitory effects on various cell lines, including Z138, MM15, and 3T3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eltanexor Z-isomer involves the preparation of the parent compound KPT-8602, followed by isomerization to obtain the Z-isomer. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving triazole and pyrimidine derivatives .

Industrial Production Methods: Industrial production of Eltanexor Z-isomer typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography. The final product is stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: Eltanexor Z-isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Eltanexor Z-isomer can undergo substitution reactions where specific functional groups are replaced with others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Eltanexor Z-isomer has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study nuclear export mechanisms and the role of XPO1 in various cellular processes.

Biology: Investigated for its effects on cell viability, apoptosis, and radiosensitivity in glioblastoma and other cancer cell lines

Medicine: Explored as a potential therapeutic agent for treating higher-risk myelodysplastic syndrome and other cancers

Industry: Utilized in the development of new drugs and therapeutic strategies targeting nuclear export pathways

Mechanism of Action

Eltanexor Z-isomer exerts its effects by specifically inhibiting the interaction of exportin 1 (XPO1) with its cargo. This inhibition prevents the nuclear export of tumor suppressor proteins and other regulatory proteins, leading to their accumulation in the nucleus. This accumulation induces apoptosis and reduces cell viability in cancer cells. The compound also sensitizes cells to radiotherapy and chemotherapy by enhancing the effects of these treatments .

Comparison with Similar Compounds

Selinexor: Another selective inhibitor of nuclear export with similar mechanisms of action but different pharmacokinetic properties.

Verdinexor: A related compound with similar inhibitory effects on XPO1 but used primarily in veterinary medicine

Uniqueness of Eltanexor Z-isomer: Eltanexor Z-isomer is unique due to its specific isomeric form, which exhibits different inhibitory effects compared to its parent compound KPT-8602. This uniqueness allows for distinct applications in research and potential therapeutic uses .

Biological Activity

Eltanexor (KPT-8602) is a second-generation selective inhibitor of nuclear export (SINE) that targets the exportin 1 (XPO1) protein, which plays a crucial role in the nuclear export of various proteins, including tumor suppressors and regulatory factors. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in hematological malignancies, and its antiviral properties.

Eltanexor exerts its biological effects primarily by inhibiting XPO1, leading to the nuclear retention of proteins that regulate cell growth, apoptosis, and immune responses. Key mechanisms include:

- Inhibition of Viral Replication : Eltanexor has been shown to inhibit human cytomegalovirus (HCMV) replication by suppressing the transcription and protein levels of viral genes without affecting viral entry or DNA import into the nucleus. This results in decreased production of infectious virions and promotes the degradation of XPO1, enhancing the expression of type I interferons and interferon-stimulated genes .

- Induction of Apoptosis in Cancer Cells : In glioblastoma (GBM) models, eltanexor induces apoptosis through upregulation of TP53-related genes. This effect is enhanced when combined with temozolomide (TMZ), a standard treatment for GBM . The compound also enhances radiosensitivity in GBM cells, indicating its potential as an adjunct therapy .

- Anti-Osteoclast Activity : Eltanexor inhibits the activity of NF-κB by trapping IκBα in the nucleus, preventing its degradation. This mechanism leads to decreased osteoclast formation and activity, suggesting potential applications in treating osteoporosis .

Clinical Findings

Recent clinical studies have highlighted eltanexor's efficacy and safety profile:

- Myelodysplastic Syndromes (MDS) : In a Phase 2 study involving patients with relapsed/refractory MDS, eltanexor demonstrated a 27% overall response rate and a median overall survival of 8.7 months. The treatment was generally well-tolerated, with manageable side effects such as asthenia and gastrointestinal disturbances .

- Combination Therapies : Eltanexor has shown promising results when combined with other therapies. For instance, combining eltanexor with TMZ significantly reduced cell viability in GBM cells compared to monotherapy .

Data Summary

The following table summarizes key findings regarding the biological activity of eltanexor across different studies:

Case Studies

- Case Study on HCMV : A study demonstrated that eltanexor effectively inhibited HCMV in human foreskin fibroblasts, showcasing its potential as an antiviral agent against persistent viral infections .

- Case Study on Glioblastoma : In a preclinical model, eltanexor treatment led to significant apoptosis in GBM cells with notable increases in TP53-related gene expression, suggesting a robust mechanism for inducing cancer cell death .

Properties

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112738 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-78-4 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltanexor, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELTANEXOR, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.